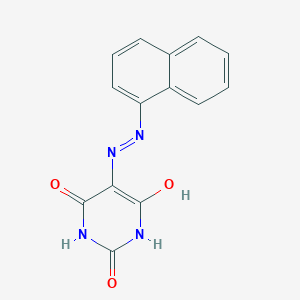
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide, also known as ISO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ISO belongs to the class of isoindolinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition can lead to a range of downstream effects, including the modulation of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels, which play a critical role in neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide in lab experiments is its selectivity for CK2, which allows for the specific modulation of this protein kinase without affecting other cellular processes. Additionally, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide has been shown to exhibit low toxicity in vitro, making it a promising candidate for further investigation. However, one limitation of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer at high concentrations.
Orientations Futures
There are several future directions for research involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide, including the investigation of its potential therapeutic applications in cancer and other diseases. Additionally, further studies are needed to elucidate the downstream effects of CK2 inhibition by N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide, particularly in the context of neuronal signaling. Finally, the development of more efficient synthesis methods for N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide could facilitate its use in a wider range of scientific research applications.
Méthodes De Synthèse
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with phthalimide, followed by the addition of sodium hydroxide and refluxing in ethanol. This method results in the formation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide as a white solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide can act as a selective inhibitor of the protein kinase CK2, which has been implicated in a range of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-11-8-6-10(7-9-11)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORYEIMFQLCOGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile](/img/structure/B463456.png)
![2,4-Dichloro-6-{[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B463490.png)

![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463523.png)
![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463525.png)
![2-(2-{3-{4-nitrophenyl}-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzonitrile](/img/structure/B463527.png)
![(4E)-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-bromo-4-nitrophenyl)hydrazone]](/img/structure/B463528.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463531.png)
![2-[(Phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463537.png)
![5-[2-(3-chlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B463547.png)

![1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B463551.png)
![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463552.png)
![(4E)-4-[2-(3-methoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463555.png)